molecular formula C21H17BrN2O4 B3312808 Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 946333-02-4

Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Cat. No. B3312808
CAS RN: 946333-02-4
M. Wt: 441.3 g/mol
InChI Key: IUSDSTRZIZFPGY-UHFFFAOYSA-N
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Description

Methyl benzoate compounds are generally used as intermediates in the synthesis of other chemicals . They are often involved in reactions where the methyl ester group or the bromomethyl group is of interest .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromomethyl group with another molecule. For example, benzyl bromide can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a benzene ring substituted with a bromomethyl group and a methyl ester group . The exact structure would depend on the positions of these substituents on the benzene ring .


Chemical Reactions Analysis

Reactions involving these compounds often occur at the benzylic position, which is the carbon atom adjacent to the benzene ring . These reactions can include free radical bromination, among others .


Physical And Chemical Properties Analysis

Methyl benzoate compounds are typically colorless liquids . They may have lachrymatory properties, meaning they can cause tears or stinging in the eyes .

Safety and Hazards

These compounds can be hazardous. They may be harmful if swallowed and can cause skin burns and eye damage . They may also cause respiratory irritation and could be harmful to aquatic life .

properties

IUPAC Name

methyl 2-[[1-[(4-bromophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O4/c1-28-21(27)16-5-2-3-7-18(16)23-19(25)17-6-4-12-24(20(17)26)13-14-8-10-15(22)11-9-14/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDSTRZIZFPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Methyl 2-(1-(4-bromobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

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